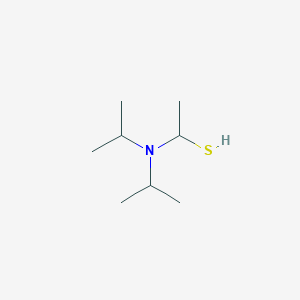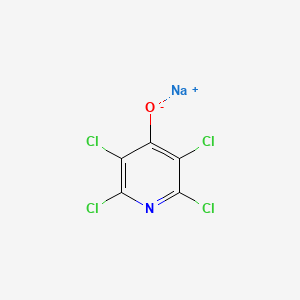
Sodium 2,3,5,6-tetrachloropyridin-4-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,3,5,6-tetrachloropyridin-4-olate is a chemical compound with the molecular formula C5Cl4NNaO. It is a derivative of pyridinol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the pyridine ring are replaced by chlorine atoms, and the hydroxyl group is converted to its sodium salt form. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3,5,6-tetrachloropyridin-4-olate typically involves the chlorination of pyridinol. The process begins with the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. This intermediate is then hydrolyzed to produce 2,3,5,6-tetrachloro-4-pyridinol. Finally, the hydroxyl group is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The chlorination step is carried out in the presence of a catalyst, and the hydrolysis is performed under controlled temperature and pressure conditions to maximize efficiency .
化学反应分析
Types of Reactions
Sodium 2,3,5,6-tetrachloropyridin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinones.
Reduction: Partially dechlorinated pyridinols.
Substitution: Various substituted pyridinols depending on the nucleophile used.
科学研究应用
Sodium 2,3,5,6-tetrachloropyridin-4-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a metabolite in certain organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of Sodium 2,3,5,6-tetrachloropyridin-4-olate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with nucleic acids and proteins. The pathways involved include oxidative stress response and signal transduction pathways .
相似化合物的比较
Similar Compounds
- 2,3,5,6-Tetrachloropyridine
- 2,3,5,6-Tetrachloro-4-pyridinol
- 3,5,6-Trichloro-2-pyridinol
Uniqueness
Sodium 2,3,5,6-tetrachloropyridin-4-olate is unique due to its high chlorine content and the presence of a sodium salt form, which enhances its solubility in water. This makes it particularly useful in aqueous reactions and applications where water solubility is crucial .
属性
CAS 编号 |
5000-22-6 |
|---|---|
分子式 |
C5HCl4NNaO |
分子量 |
255.9 g/mol |
IUPAC 名称 |
sodium;2,3,5,6-tetrachloropyridin-4-olate |
InChI |
InChI=1S/C5HCl4NO.Na/c6-1-3(11)2(7)5(9)10-4(1)8;/h(H,10,11); |
InChI 键 |
BBBADQKQYBNBGJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)[O-].[Na+] |
规范 SMILES |
C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl.[Na] |
Key on ui other cas no. |
5000-22-6 |
相关CAS编号 |
2322-38-5 (Parent) |
同义词 |
2,3,5,6-tetrachloro-4-pyridinol 2,3,5,6-tetrachloro-4-pyridinol sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




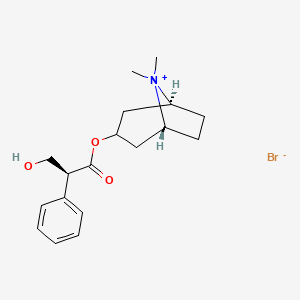
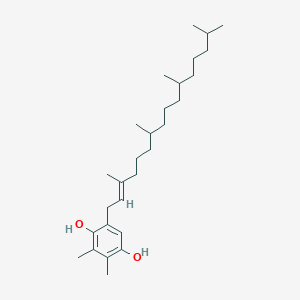
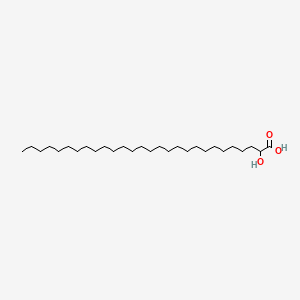
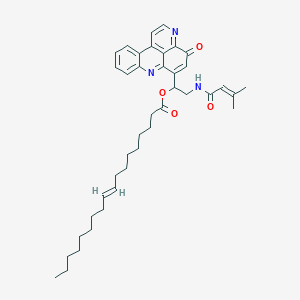

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

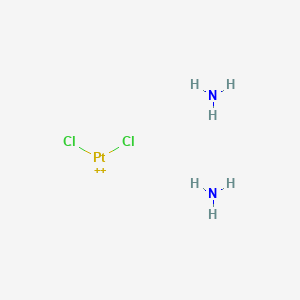
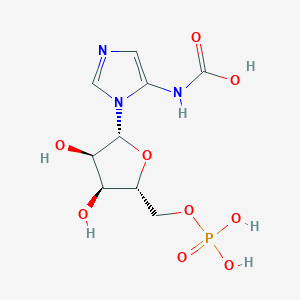
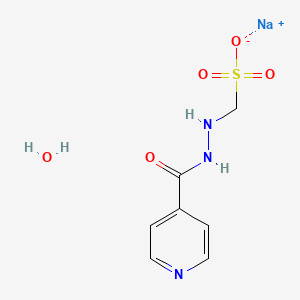
![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)
